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Isocitrate Dehydrogenase 1 (IDH1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H

substitution, are a defining feature of several cancers, including lower-grade gliomas and

chondrosarcomas.[1][2] These gain-of-function mutations lead to the neomorphic production of

the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through

epigenetic dysregulation.[1][2][3] DS-1001b (safusidenib) is a potent, selective, orally

bioavailable, and blood-brain barrier (BBB) permeable small molecule inhibitor designed to

target these IDH1 mutations.[4][5] Preclinical and clinical studies have demonstrated its ability

to significantly reduce D-2-HG levels, inhibit tumor growth, and induce differentiation.[5][6] This

document provides a comprehensive technical overview of DS-1001b, summarizing its

mechanism of action, preclinical data, clinical trial results, and key experimental methodologies.

Introduction: The Role of IDH1 R132H in Oncology
Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of

isocitrate to α-ketoglutarate (α-KG).[1][3] However, heterozygous point mutations at the R132

residue of IDH1 confer a new enzymatic function: the NADPH-dependent reduction of α-KG to

D-2-HG.[1][3] The accumulation of D-2-HG competitively inhibits α-KG-dependent

dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic

changes that block cellular differentiation and promote oncogenesis.[2][7] The IDH1 R132H
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mutation is the most frequent variant, found in approximately 70-90% of lower-grade gliomas.

[2][3][7] This makes the mutant IDH1 enzyme a highly specific and attractive therapeutic target.
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Caption: IDH1 mutation signaling and DS-1001b intervention point.

DS-1001b: Mechanism of Action
DS-1001b is a non-competitive inhibitor that functions by binding to an allosteric pocket at the

dimer interface of the mutant IDH1 enzyme.[1][8] This binding stabilizes the enzyme in an

inactive "open" conformation, which disrupts the catalytic site and reduces its affinity for the

substrate, α-KG.[1] This allosteric inhibition is highly specific to the mutant form of the IDH1

enzyme, preventing the production of D-2-HG without affecting the normal metabolic function of

wild-type IDH1.
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Caption: Allosteric inhibition mechanism of DS-1001b on mutant IDH1.

Preclinical Profile
In Vitro Potency and Selectivity
DS-1001b demonstrates potent and selective inhibition of 2-HG production in cells expressing

various IDH1 mutations, with the highest potency observed against the prevalent R132H

mutation.[6] It shows minimal activity against wild-type IDH1 or mutant IDH2 enzymes.[6]
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Cell Line /
Target

Mutation Assay Type
IC50 / GI50
(nM)

Reference

TF-1 (stable) IDH1 R132H 2-HG Production ~30 [6]

TF-1 (stable) IDH1 R132C 2-HG Production ~30 [6]

293A (transient) IDH1 R132H 2-HG Production Lowest IC50 [6]

293A (transient) IDH1 R132G/L/S 2-HG Production ~200 [6]

JJ012

Chondrosarcoma
IDH1 R132G Cell Proliferation 81 [4]

L835

Chondrosarcoma
IDH1 R132C Cell Proliferation 77 [4]

IDH1 Wild-Type

Cells
WT Cell Proliferation >10,000 [9]

IDH2 Mutants R140Q / R172K 2-HG Production No Inhibition [6]

In Vivo Efficacy in Xenograft Models
In patient-derived xenograft (PDX) models of glioblastoma with the IDH1 R132H mutation,

continuous oral administration of DS-1001b resulted in significant anti-tumor activity.[5][6] The

inhibitor effectively suppressed tumor growth in both subcutaneous and orthotopic (intracranial)

models.[5][6] This anti-tumor effect was accompanied by a marked decrease in 2-HG levels

within the tumor tissue and an induction of glial differentiation markers, such as glial fibrillary

acidic protein (GFAP).[5][6]
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Model Type Cancer Type Key Findings Reference

Subcutaneous PDX

(A1074)

Glioblastoma (IDH1

R132H)

Significant tumor

volume reduction;

Decreased plasma 2-

HG levels; Induced

neural differentiation.

[6]

Orthotopic PDX
Glioblastoma (IDH1

R132H)

Tumor growth

inhibition; Reduced

tumor D-2-HG levels.

[2][3]

Subcutaneous

Xenograft (JJ012)

Chondrosarcoma

(IDH1 R132G)

Impaired tumor

growth.
[4]

Blood-Brain Barrier Permeability
A critical feature of DS-1001b for the treatment of gliomas is its ability to penetrate the blood-

brain barrier.[5][10] Preclinical studies in mice confirmed good brain distribution.[3] This was

later corroborated in a Phase I clinical trial where the brain-to-plasma ratio of the free form of

DS-1001b in 3 patients ranged from 0.19 to 0.77.[10]

Clinical Development: Phase I Study (NCT03030066)
The first-in-human, multicenter, open-label, dose-escalation Phase I study evaluated the safety,

pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of DS-1001b in patients with

recurrent or progressive IDH1-mutant gliomas.[2][7][10][11]

Study Design
Population: 47 patients with recurrent/progressive IDH1-mutant (R132) glioma.[2][7]

Dosage: Oral administration of DS-1001b from 125 mg to 1400 mg twice daily (bid) in

continuous cycles.[2][7]

Primary Objectives: Assess safety, tolerability, and determine the maximum tolerated dose

(MTD).[12][13]

Secondary Objectives: Evaluate PK, PD (D-2-HG levels), and anti-tumor activity.[12][13]
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Pharmacokinetics and Pharmacodynamics
DS-1001b demonstrated dose-dependent increases in peak plasma concentration (Cmax) and

area under the curve (AUC).[10][11] Steady-state levels were generally achieved by day 4 of

dosing.[3] Pharmacodynamic analysis of on-treatment brain tumor samples showed a

significant reduction in D-2-HG levels compared to pre-study archived samples, confirming

target engagement in patients.[2][7]

PK/PD Parameter Result Reference

Pharmacokinetics

Cmax and AUC Increased dose-dependently. [10][11]

Brain/Plasma Ratio (free drug) 0.19 - 0.77 (n=3) [10]

Pharmacodynamics

Tumor D-2-HG Levels

Significantly lower in on-

treatment samples vs. pre-

study samples.

[2][7]

Clinical Efficacy
DS-1001b demonstrated promising anti-tumor activity in a heavily pre-treated patient

population.[10][14] Responses were observed in both contrast-enhancing and non-enhancing

gliomas.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15142903?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.2004
https://pmc.ncbi.nlm.nih.gov/articles/PMC7213087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9925696/
https://academic.oup.com/neuro-oncology/article/25/2/326/6611503
https://pubmed.ncbi.nlm.nih.gov/35722822/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.2004
https://pmc.ncbi.nlm.nih.gov/articles/PMC7213087/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.2004
https://academic.oup.com/neuro-oncology/article/25/2/326/6611503
https://pubmed.ncbi.nlm.nih.gov/35722822/
https://www.benchchem.com/product/b15142903?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.2004
https://pmc.ncbi.nlm.nih.gov/articles/PMC9925702/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Endpoint
Enhancing Glioma
Cohort

Non-Enhancing
Glioma Cohort

Reference

Objective Response

Rate (ORR)
17.1% 33.3% [2][7]

Complete Response

(CR)
1 patient - [10][11]

Partial Response (PR) 5 patients - [11]

Minor Response (MR) - 4 patients [11]

Stable Disease (SD) 11 patients 8 patients [11]

Median Progression-

Free Survival (PFS)

10.4 months (95% CI:

6.1-17.7)

Not Reached (95% CI:

24.1-NR)
[2][7]

Safety and Tolerability
DS-1001b was generally well-tolerated. The maximum tolerated dose (MTD) was not reached

at doses up to 1400 mg bid.[7][10][11] Most adverse events (AEs) were Grade 1 or 2.[7]

Adverse Event Profile Finding Reference

Maximum Tolerated Dose

(MTD)

Not reached up to 1400 mg

bid.
[7][10][11]

Dose Limiting Toxicity (DLT)

One event: Grade 3 decreased

white blood cell count (1000

mg bid).

[10][11]

Serious Drug-Related AEs None reported. [7]

Grade 3 AEs
Observed in 40-42.6% of

patients.
[7][11]

Common AEs (>20%

incidence)

Skin hyperpigmentation,

diarrhea, pruritus, nausea,

rash, headache, alopecia,

arthralgia, dry skin.

[7][10][14]
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Key Experimental Methodologies
Detailed protocols are proprietary; however, based on published literature, the following

outlines the standard methodologies used to characterize DS-1001b.

Mutant IDH1 Enzymatic Assay
Objective: To determine the in vitro potency of DS-1001b on the enzymatic activity of purified

recombinant mutant IDH1 protein.

Protocol Outline:

Recombinant human IDH1 R132H protein is incubated in an assay buffer containing

NADPH, MgCl2, and α-KG.

Serial dilutions of DS-1001b (or vehicle control) are added to the reaction mixture.

The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).

The rate of NADPH consumption is monitored by measuring the decrease in absorbance

at 340 nm over time using a spectrophotometer.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular 2-HG Inhibition Assay
Objective: To measure the ability of DS-1001b to inhibit the production of D-2-HG in cells

engineered to express mutant IDH1.

Protocol Outline:

Cells (e.g., TF-1 or 293A) stably or transiently expressing IDH1 R132H are seeded in

multi-well plates.[6]

Cells are treated with increasing concentrations of DS-1001b for a specified duration (e.g.,

24-72 hours).

After treatment, cells and/or culture media are collected.
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Metabolites are extracted using a solvent like methanol.

D-2-HG levels in the extracts are quantified using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.[2]

IC50 values are determined from the dose-response curve.
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Caption: Generalized workflow for preclinical evaluation of an IDH1 inhibitor.

D-2-HG Measurement in Tumor Tissue
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Objective: To quantify the level of the oncometabolite D-2-HG in tumor samples from

preclinical models or clinical trial patients.

Protocol Outline:

Resected tumor tissue is snap-frozen and stored at -80°C.

A known weight of the tissue is homogenized in a suitable buffer (e.g., containing bovine

serum albumin).[2]

Metabolites are extracted from the homogenate, typically with a cold organic solvent (e.g.,

80% methanol).

The supernatant is collected after centrifugation to remove proteins and cellular debris.

The sample undergoes derivatization (e.g., with diacetyl-l-tartaric anhydride) to enable

chiral separation of D- and L-2-HG isomers.[2]

The derivatized sample is analyzed by a validated LC-MS/MS method with an appropriate

internal standard to ensure accurate quantification.

Conclusion and Future Directions
DS-1001b (safusidenib) is a potent and selective brain-penetrant inhibitor of mutant IDH1 that

has demonstrated a favorable safety profile and compelling anti-tumor activity in both

preclinical models and a Phase I clinical trial for recurrent IDH1-mutant gliomas. Its ability to

effectively reduce D-2-HG levels in patient tumors confirms its mechanism of action and target

engagement. The observed clinical responses, particularly the durable stable disease and

objective responses in a difficult-to-treat patient population, underscore its therapeutic potential.

Ongoing research includes a Phase II study (NCT04458272) evaluating DS-1001b in patients

with chemotherapy- and radiotherapy-naïve IDH1-mutated WHO grade 2 glioma, which will

provide further insight into its efficacy in an earlier-line setting.[7][15][16] Future investigations

will likely focus on optimizing its use, exploring combination therapies, and identifying

biomarkers to predict patient response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15142903#ds-1001b-inhibitor-for-idh1-r132h-
mutation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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